molecular formula C17H16N6O B1240234 佐尼泊利 CAS No. 241800-98-6

佐尼泊利

货号 B1240234
CAS 编号: 241800-98-6
分子量: 320.3 g/mol
InChI 键: GDXBRVCQGGKXJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zoniporide, known as CP-597,396, is recognized as a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1) (Guzman-Perez et al., 2001). Its primary focus has been on medical applications, particularly in relation to cardiac protection.

Synthesis Analysis

The synthesis of Zoniporide involves the creation of a molecule that adopts a specific conformation due to the presence of a cyclopropyl and a 5-quinolinyl substituent on the central pyrazole ring (Guzman-Perez et al., 2001).

Molecular Structure Analysis

Zoniporide's structure is unique due to its cyclopropyl and quinolinyl substituents. These confer the molecule with potency and selectivity, a feature crucial for its inhibitory activity (Guzman-Perez et al., 2001).

Chemical Reactions and Properties

The molecule is characterized by its interaction with the NHE-1 inhibitor. This interaction is crucial for its function and efficacy. The exact chemical reactions and interactions at the molecular level are detailed in studies focusing on its inhibitory action and metabolic pathways (Dalvie et al., 2012).

Physical Properties Analysis

Zoniporide's physical properties, including its high aqueous solubility, are significant for its pharmacological profile. This solubility aids in its administration and effectiveness in biological systems (Guzman-Perez et al., 2001).

Chemical Properties Analysis

The chemical properties of Zoniporide, such as stability and reactivity, are influenced by its unique molecular structure. Its stability under various conditions and the potential for degradation or interaction with other compounds are explored in research focusing on its chemical stability and reactivity (Kadar & Darrington, 2007).

作用机制

Target of Action

Zoniporide is a selective and potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1) . NHE-1 plays a crucial role in regulating intracellular pH by extruding hydrogen ions in exchange for extracellular sodium ions .

Mode of Action

During ischemic conditions, such as a heart attack, there is a significant increase in hydrogen ion concentration within cardiac cells, leading to acidosis . To combat this, NHE-1 becomes hyperactive, attempting to restore pH balance by importing sodium ions . This influx of sodium subsequently leads to calcium overload through the sodium-calcium exchanger, which can exacerbate cellular injury and promote cell death . Zoniporide’s mechanism of action is intricately tied to its ability to inhibit NHE-1, effectively interrupting this detrimental cascade .

Biochemical Pathways

The inhibition of NHE-1 by Zoniporide helps in moderating the detrimental effects of ischemia-reperfusion injury . During ischemia, the restriction of blood supply leads to cellular hypoxia and metabolic disturbances, while reperfusion, though essential for tissue survival, paradoxically exacerbates cellular injury through oxidative stress and ionic imbalances .

Pharmacokinetics

Zoniporide is primarily cleared via metabolism in humans . The major excretory and circulating metabolite in humans is 2-Oxozoniporide (M1), which is catalyzed by aldehyde oxidase . Bile is the primary route of excretion, with 57% of the dose recovered in the feces following intravenous infusion .

Result of Action

Zoniporide’s action on NHE-1 helps protect cardiac cells from ischemia-induced damage . It has shown efficacy in reducing infarct size and improving cardiac function in animal models of myocardial infarction . The primary indication for Zoniporide is in the management of acute myocardial infarction .

Action Environment

The action, efficacy, and stability of Zoniporide can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics may vary based on the patient’s physiological state, the presence of other medications, and individual genetic factors

安全和危害

Zoniporide is toxic if swallowed. It is advised to avoid dust formation and breathing vapors, mist, or gas when handling this substance . It should be stored locked up and disposed of properly .

属性

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13/h1-5,8-10H,6-7H2,(H4,18,19,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXBRVCQGGKXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057883
Record name Zoniporide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

241800-98-6
Record name Zoniporide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoniporide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 241800-98-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZONIPORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8841R2UJPG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zoniporide
Reactant of Route 2
Reactant of Route 2
Zoniporide
Reactant of Route 3
Zoniporide
Reactant of Route 4
Zoniporide
Reactant of Route 5
Reactant of Route 5
Zoniporide
Reactant of Route 6
Reactant of Route 6
Zoniporide

Q & A

Q1: What is the primary molecular target of Zoniporide?

A1: Zoniporide ([1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). [, , , ]

Q2: How does Zoniporide interact with NHE-1?

A2: While the precise binding site remains to be fully elucidated, Zoniporide is known to bind to NHE-1 and inhibit its activity, preventing the exchange of intracellular protons (H+) for extracellular sodium ions (Na+). [, , ]

Q3: What are the downstream effects of NHE-1 inhibition by Zoniporide?

A3: By inhibiting NHE-1, Zoniporide prevents intracellular sodium overload and subsequent calcium overload, which are detrimental consequences of ischemia and reperfusion injury. This ultimately helps preserve cellular function and reduce tissue damage. [, , , ]

Q4: What is the molecular formula and weight of Zoniporide?

A4: The molecular formula of Zoniporide is C18H17N5O, and its molecular weight is 319.36 g/mol. []

Q5: Is there any spectroscopic data available for Zoniporide?

A5: Several studies employed techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) [], solid-state nuclear magnetic resonance (ssNMR) spectroscopy [], and ultraviolet-visible diffuse reflectance (DFR) spectroscopy [] to characterize Zoniporide and its degradation products.

Q6: How does Zoniporide perform under different storage conditions?

A6: Zoniporide is susceptible to hydrolysis and forms two major degradants. [] Refrigerated or frozen storage is necessary to reach the target shelf life for a liquid formulation. [] Lyophilization with the addition of sorbitol as a stabilizer can improve stability. []

Q7: Does Zoniporide exhibit any catalytic properties?

A7: Zoniporide itself doesn't possess catalytic properties. It acts as an inhibitor of the NHE-1 enzyme. [, , ]

Q8: Have computational methods been used to study Zoniporide?

A8: Yes, docking studies using a human aldehyde oxidase (AO) homology model have been employed to rationalize the structure-metabolism relationship of Zoniporide and its analogs. []

Q9: How do computational studies contribute to understanding Zoniporide metabolism?

A9: Docking studies, combined with energy calculations, help predict the AO substrate properties of Zoniporide analogs. This can aid in mitigating AO-related metabolic liabilities during drug development. []

Q10: How do structural modifications affect Zoniporide's activity?

A10: Modifying the acylguanidine or quinoline moieties significantly affects AO-mediated metabolism, indicating their importance for binding. [] Replacing the cyclopropyl group on the pyrazole ring with other alkyl groups is tolerated. []

Q11: What strategies are employed to enhance Zoniporide's stability?

A11: Lyophilization, addition of sorbitol as a stabilizer, and storage at lower temperatures improve Zoniporide's stability by reducing hydrolysis. [, ]

Q12: How is Zoniporide metabolized in the body?

A12: Zoniporide is primarily metabolized by AO, with 2-oxozoniporide (M1) being the major metabolite. [, , ] Hydrolysis of the guanidine moiety also contributes to its metabolism, resulting in the metabolite M3. []

Q13: What are the primary routes of Zoniporide excretion?

A13: Zoniporide is primarily excreted through bile, with fecal excretion representing the major route. []

Q14: How does Zoniporide's pharmacokinetic profile differ between species?

A14: Significant interspecies differences exist in Zoniporide metabolism due to variations in AO activity. Dogs lack the AO pathway for M1 formation, while rats exhibit a higher M1 burden than humans. [, , ]

Q15: Has Zoniporide's pharmacokinetic profile been evaluated in humans?

A15: Yes, intravenous administration of radiolabeled Zoniporide in humans confirmed bile as the primary excretion route and identified AO as the major metabolic pathway. []

Q16: What in vitro models have been used to study Zoniporide's cardioprotective effects?

A16: Isolated perfused hearts (Langendorff model) [, ] and isolated cardiomyocytes [] subjected to ischemia-reperfusion injury demonstrate Zoniporide's cardioprotective effects, primarily through the reduction of infarct size.

Q17: What in vivo models have been used to evaluate Zoniporide?

A17: Various animal models have been employed, including:

  • Rabbits: Open-chest and conscious models of myocardial ischemia-reperfusion. [, ]
  • Rats: Models of ventricular fibrillation and resuscitation, [, , , , , , ] audiogenic seizures, [] and neurodegeneration. []
  • Dogs: Models of cardiac arrest and resuscitation. []
  • Pigs: Open-chest models of ventricular fibrillation and resuscitation [] and a model of orthotopic heart transplantation. []

Q18: What were the key findings of Zoniporide's efficacy in animal models of myocardial ischemia-reperfusion?

A18: Zoniporide consistently reduced infarct size, improved post-ischemic cardiac function, and attenuated the incidence of ventricular fibrillation in various animal models. [, , , , ]

Q19: Have any clinical trials been conducted with Zoniporide?

A19: A randomized, double-blind, placebo-controlled trial (GUARDIAN) investigated Zoniporide in high-risk patients undergoing vascular surgery. [] While the trial was stopped early due to futility, it provided valuable insights into Zoniporide's pharmacokinetics and pharmacodynamics in a clinical setting.

Q20: Did Zoniporide administration affect hemodynamics in preclinical models?

A21: In preclinical studies, Zoniporide did not show adverse effects on hemodynamic parameters like mean arterial pressure, heart rate, and rate pressure product. []

Q21: What biomarkers have been used to assess Zoniporide's efficacy?

A22: Studies have utilized biomarkers like plasma cytochrome c levels (a marker of mitochondrial injury) [] and lactate levels (a marker of anaerobic metabolism) [, ] to assess Zoniporide's protective effects in cardiac arrest models.

Q22: What analytical techniques are commonly used to quantify Zoniporide and its metabolites?

A23: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is the predominant technique for quantifying Zoniporide and its metabolites in biological samples. [, ]

Q23: What factors affect Zoniporide's dissolution and solubility?

A24: The presence of sorbitol, used as a stabilizer in lyophilized formulations, can influence Zoniporide's dissolution and solubility. []

Q24: Does Zoniporide affect the activity of other drug-metabolizing enzymes?

A25: While Zoniporide is primarily metabolized by AO, there is limited information available regarding its potential to induce or inhibit other drug-metabolizing enzymes. [, ]

Q25: What is the significance of Zoniporide in the context of NHE-1 inhibitors?

A27: Zoniporide represents a novel class of potent and selective human NHE-1 inhibitors. [] While its development as a cardioprotective drug was halted, it provided valuable insights into NHE-1 biology and spurred further research on NHE-1 inhibitors for various therapeutic areas.

Q26: How has Zoniporide research fostered cross-disciplinary collaboration?

A28: The investigation of Zoniporide has involved collaboration across various disciplines, including cardiology, pharmacology, medicinal chemistry, and computational chemistry. This highlights the interdisciplinary nature of drug discovery and development. [, ]

Q27: What are the potential applications of Zoniporide beyond cardiology?

A29: Research suggests potential applications of Zoniporide in areas like taste perception, [] cancer biology, [] and viral infections. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。